molecular formula C7H4ClF2NO3 B1595733 1-[Chloro(difluoro)methoxy]-4-nitrobenzene CAS No. 40750-71-8

1-[Chloro(difluoro)methoxy]-4-nitrobenzene

Cat. No. B1595733
CAS RN: 40750-71-8
M. Wt: 223.56 g/mol
InChI Key: WPALJCCMLCPKMZ-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-4-nitrobenzene (CDMN) is an organic compound belonging to the nitrobenzene family. It is a colorless solid that is soluble in acetone, chloroform and methanol. CDMN has a wide range of applications in the field of organic synthesis and has been used in the synthesis of various compounds such as aryl amines, aryl halides, and aryl sulfonates. It is also used in the preparation of pharmaceuticals, agrochemicals, dyes and other organic compounds.

Scientific Research Applications

Kinetics and Reaction Conditions

  • Ethoxylation of p-chloronitrobenzene, a process closely related to the synthesis involving chloro and nitro groups, has been explored using phase-transfer catalysts under ultrasound irradiation, highlighting the effect of catalyst amount, agitation speed, and temperature on reaction conversion (Wang & Rajendran, 2007).
  • Research on the synthesis of 4-Methoxyphenol from 4-chloro-1-nitrobenzene underlines the significance of reaction conditions and yield optimization, showing parallels in handling nitro and methoxy groups in synthesis processes (Jian, 2000).

Electrochemical Studies

  • Electrochemical reductions of chloro and nitro compound derivatives have been studied for synthesizing vinyl and indole derivatives, offering insight into reaction mechanisms at carbon cathodes (Du & Peters, 2010).
  • The electrochemical sensing of chloro and nitro compounds, including 1-chloro-4-nitrobenzene, using carbon-based materials, demonstrates the potential for environmental monitoring and analytical applications (Yi et al., 2020).

Catalysis and Synthesis

  • Studies on catalytic processes and synthetic routes involving nitrobenzene derivatives provide frameworks for understanding the reactivity and applications of similar compounds in organic synthesis and industrial applications (Sipyagin et al., 2004).

Environmental Degradation and Remediation

  • The electrochemical degradation of nitrobenzene using catalysts and UV light in studies can inform methods for the remediation of chloro and nitro compound contaminants in environmental settings (Brillas et al., 2004).

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPALJCCMLCPKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339870
Record name 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(difluoro)methoxy]-4-nitrobenzene

CAS RN

40750-71-8
Record name 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chlorodifluoromethoxy)-4-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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